VU 0364770
Overview
Description
Mechanism of Action
Target of Action
VU 0364770, also known as N-(3-chlorophenyl)picolinamide or VU0364770, is a selective and potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) . This receptor is part of the G protein-coupled receptor family and plays a crucial role in the central nervous system .
Mode of Action
This compound interacts with its primary target, mGlu4, by enhancing the receptor’s response to the endogenous agonist glutamate . This interaction results in a concentration-dependent potentiation of the response to glutamate . Additionally, this compound exhibits antagonist activity at mGlu5 and PAM activity at mGlu6 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutamatergic pathway, which is involved in most aspects of normal brain function, including cognition, memory, and learning . By modulating mGlu4, this compound can influence these functions. The compound also interacts with other receptors in the pathway, such as mglu5 and mglu6, potentially affecting their downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the potentiation of the glutamate response at the mGlu4 receptor . This can lead to changes in neuronal signaling and potentially influence various brain functions, including cognition, memory, and learning .
Biochemical Analysis
Biochemical Properties
VU 0364770 plays a significant role in biochemical reactions. It interacts with the mGlu4 receptor, exhibiting EC50s of 290 nM at rat mGlu4 and 1.1 μM at human mGlu4 receptor . It also exhibits antagonist activity at mGlu5 with a potency of 17.9 μM and PAM activity at mGlu6 with a potency of 6.8 μM . Furthermore, this compound possesses activity at MAO with Ki values of 8.5 and 0.72 μM for human MAO-A and human MAO-B, respectively .
Cellular Effects
This compound has various effects on cells and cellular processes. It influences cell function by enhancing the response of the rat and human mGlu4 receptors to the endogenous agonist glutamate . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with mGlu4 receptors. It acts as a potent PAM of multiple signaling pathways, enhancing the response of the rat and human mGlu4 receptors to the endogenous agonist glutamate . It also exhibits antagonist activity at mGlu5 and PAM activity at mGlu6 .
Temporal Effects in Laboratory Settings
It is known that this compound is a potent PAM that enhances the response of the rat and human mGlu4 receptors to the endogenous agonist glutamate .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound potentiates the motor stimulant effect of a subthreshold l-DOPA dose in certain behavioural tests .
Metabolic Pathways
Preparation Methods
The synthesis of VU 0364770 involves several steps, typically starting with the preparation of the mother liquor. For instance, 2 mg of the compound can be dissolved in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . Detailed synthetic routes and industrial production methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
VU 0364770 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the compound’s functional groups.
Substitution: Common reagents and conditions used in these reactions include different solvents and catalysts to facilitate the substitution of specific atoms or groups within the molecule.
Major Products: The primary products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
VU 0364770 has a wide range of scientific research applications:
Chemistry: It is used to study the properties and behaviors of metabotropic glutamate receptors.
Biology: The compound helps in understanding the biological pathways involving mGlu4.
Medicine: this compound is significant in preclinical studies for neurological disorders such as Parkinson’s disease. .
Industry: The compound is utilized in the development of new therapeutic agents targeting mGlu4
Comparison with Similar Compounds
VU 0364770 is unique due to its high selectivity and potency as a positive allosteric modulator of mGlu4. Similar compounds include:
VU 0155041: Another positive allosteric modulator of mGlu4, but with different potency and selectivity profiles.
VU 0422288: Known for its activity on mGlu4, but with distinct pharmacokinetic properties
Properties
IUPAC Name |
N-(3-chlorophenyl)pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYUTNCKIOLMAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356877 | |
Record name | N-(3-chlorophenyl)picolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61350-00-3 | |
Record name | N-(3-chlorophenyl)picolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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